molecular formula C18H14BrFN2OS B2543410 (4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone CAS No. 899932-96-8

(4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone

Cat. No. B2543410
CAS RN: 899932-96-8
M. Wt: 405.29
InChI Key: ITTRQOCENIBKKO-UHFFFAOYSA-N
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Description

The compound of interest, (4-(4-bromophenyl)-2,2-dimethyl-5-thioxo-2,5-dihydro-1H-imidazol-1-yl)(4-fluorophenyl)methanone, is a complex organic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their syntheses, molecular structures, and potential applications, which can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that aim to introduce specific functional groups and structural features which are crucial for the desired biological activity. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared to obtain inhibitors of type III secretion in Gram-negative bacteria, indicating a methodical approach to designing bioactive molecules . Similarly, the synthesis of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone involved the reaction of 4-bromophenol and benzoyl chloride, showcasing a specific synthetic route that could be adapted for the synthesis of the compound of interest .

Molecular Structure Analysis

The molecular structure and crystallography of related compounds provide insights into the geometric parameters that can influence the compound's stability and reactivity. For example, the crystal structure of (5-bromo-2-hydroxyphenyl)-(phenyl)methanone was determined to be monoclinic with specific cell data, which could be relevant when considering the crystalline properties of the compound of interest . Additionally, molecular structure investigations using computational methods, such as Gaussian09 software, can provide optimized geometries and vibrational frequencies that are in agreement with experimental data, as seen in the study of 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone .

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their chemical reactions. For instance, the synthesis of derivatives of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone involved bromination and demethylation reactions, which are common in the modification of aromatic compounds . These reactions could potentially be applied to the compound of interest to modify its structure and enhance its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are crucial for its function and application. The antioxidant properties of synthesized bromophenols were determined by various assays, indicating the importance of phenolic hydroxyl groups in radical scavenging . The molecular docking study of a related compound suggested inhibitory activity against TPII, which could imply potential anti-neoplastic properties . These studies highlight the significance of understanding the physical and chemical properties of the compound of interest for predicting its biological activities.

Scientific Research Applications

Synthesis and Characterization

  • Research on similar compounds involves the synthesis and characterization of novel derivatives incorporating imidazole, thiazole, and methanone groups. These studies focus on developing new synthetic routes and methodologies for constructing complex molecules with potential utility in various fields, including pharmaceuticals and materials science (Mabkhot et al., 2010), (Nakamori et al., 1988).

Biological Activities

  • Some related compounds have been evaluated for their antimicrobial, antioxidant, and antitumor activities. These studies aim to discover new bioactive molecules that can serve as leads for the development of therapeutic agents. For example, certain thiazolo[3,2-c]pyrimidine derivatives showed promising antimicrobial and antioxidant effects, suggesting potential for further structural modifications to enhance these properties (Litvinchuk et al., 2021).

Material Science Applications

  • Research into substituted thiophenes, which share structural similarities with the compound of interest, reveals applications in material science. These compounds exhibit a wide range of biological activities and are utilized in the development of thin-film transistors, organic field-effect transistors, and solar cells, highlighting the diverse utility of these molecular frameworks in advanced technological applications (Nagaraju et al., 2018).

Drug Design and Pharmacological Studies

  • Similar compounds are explored for their potential as central nervous system depressants, antipsychotic agents, and B-Raf kinase inhibitors. These studies involve the synthesis of novel derivatives, evaluation of their pharmacological profiles, and investigation of their mechanism of action at the molecular level, aiming to develop new therapeutic options for various diseases (Wise et al., 1987), (Yang et al., 2012).

properties

IUPAC Name

[4-(4-bromophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2OS/c1-18(2)21-15(11-3-7-13(19)8-4-11)17(24)22(18)16(23)12-5-9-14(20)10-6-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITTRQOCENIBKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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